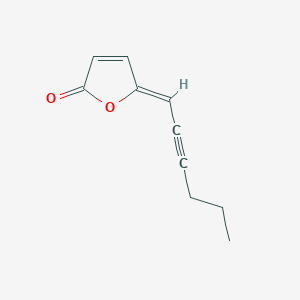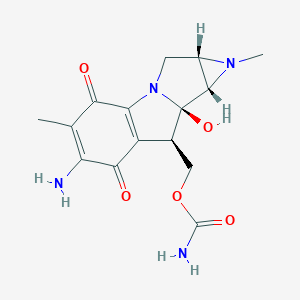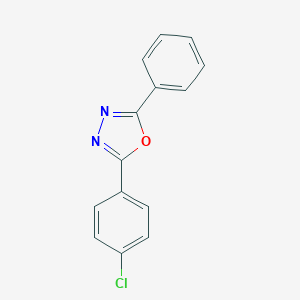
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds often involves reactions monitored by Thin Layer Chromatography (TLC) on percolated silica gel plates . The synthesis and photoluminescence behavior of six novel europium complexes with a novel β-hydroxyketone ligand, 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) have been reported .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds has been characterized by various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often complex and involve multiple steps. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), a compound similar to "2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds are often determined by spectroscopic techniques and single-crystal X-ray diffraction . For example, 2-CP, a compound similar to “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole”, is a liquid at room temperature, while all other chlorophenols discussed are solids at room temperature .Safety And Hazards
Orientations Futures
The future directions for the research and development of “2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole” and similar compounds could involve further exploration of their potential applications in various fields, such as medicinal chemistry, due to their ability to interact with various biomolecules in multiple ways . Further studies could also focus on improving the synthesis methods and understanding the exact mechanisms of action of these compounds.
Propriétés
Numéro CAS |
1874-43-7 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
Formule moléculaire |
C14H9ClN2O |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
YEKWIFYLTVBJDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
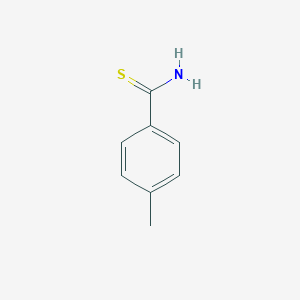
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

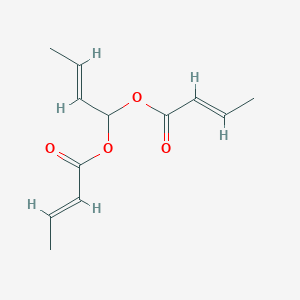
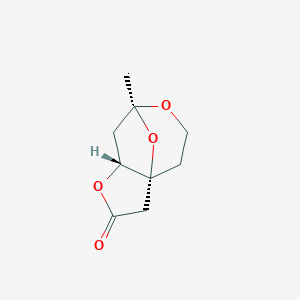
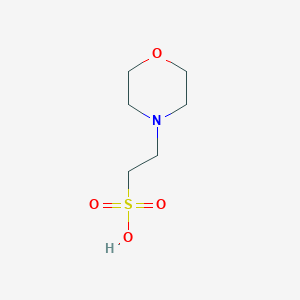
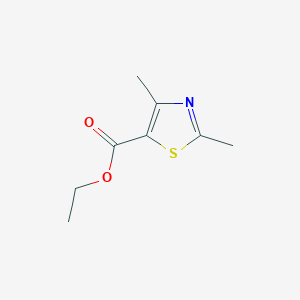
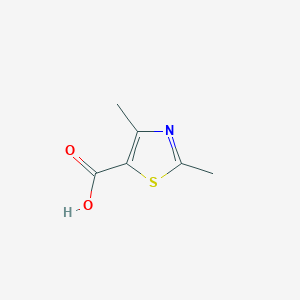
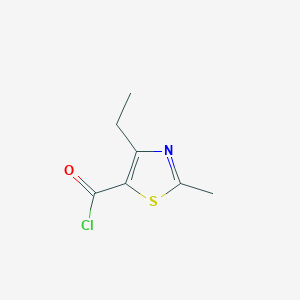
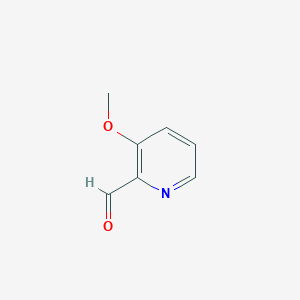
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
